4-Bromo-2-fluorobenzeneboronic acid
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Overview
Description
4-Bromo-2-fluorobenzeneboronic acid is an organoboron compound with the molecular formula C6H5BBrFO2. It is characterized by the presence of bromine, fluorine, and boronic acid functional groups. This compound is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials due to its versatile reactivity .
Scientific Research Applications
4-Bromo-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of advanced materials and agrochemicals.
Mechanism of Action
Target of Action
4-Bromo-2-fluorobenzeneboronic acid, also known as 4-Bromo-2-fluorophenylboronic acid, is primarily used as a pharmaceutical intermediate . It is often used in palladium-catalyzed cross-coupling reactions . The primary targets of this compound are arenediazonium tetrafluoroborates, which are used in the cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as cross-coupling . This reaction is catalyzed by palladium acetate and occurs in the absence of both added base and phosphine ligand . The result of this interaction is the formation of biaryl intermediates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the synthesis of biaryl intermediates . The downstream effects of this pathway include the synthesis of various pharmaceutical compounds .
Pharmacokinetics
It is known that the compound is insoluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of biaryl intermediates . These intermediates are crucial in the synthesis of various pharmaceutical compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Additionally, the cross-coupling reaction it participates in is typically carried out in dioxane or methanol . The reaction conditions, including the presence of palladium acetate and the absence of added base and phosphine ligand, also play a crucial role in the compound’s action .
Safety and Hazards
4-Bromo-2-fluorobenzeneboronic acid is an irritant . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzeneboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of 4-bromo-2-fluorophenylboronic acid with various aryl halides. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dioxane or methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Palladium Acetate: Used as a catalyst in cross-coupling reactions.
Potassium Carbonate: Acts as a base to facilitate the reaction.
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- 4-Bromo-2,3-difluorobenzeneboronic acid
- 2-Bromo-6-fluorobenzeneboronic acid
- 3-Bromo-5-fluorobenzeneboronic acid
Comparison: 4-Bromo-2-fluorobenzeneboronic acid is unique due to its specific combination of bromine, fluorine, and boronic acid functional groups. This combination imparts distinct reactivity and selectivity in cross-coupling reactions, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZHIIVZRPUZSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378383 |
Source
|
Record name | 4-Bromo-2-fluorobenzeneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216393-64-5 |
Source
|
Record name | 4-Bromo-2-fluorobenzeneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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